1-(4-Isopropylphenyl)prop-2-en-1-ol
Description
1-(4-Isopropylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C12H16O It is a derivative of prop-2-en-1-ol, featuring an isopropyl group attached to the phenyl ring
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H16O/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h4-9,12-13H,1H2,2-3H3 |
InChI Key |
URPGMEBASDNTMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Isopropylphenyl)prop-2-en-1-ol can be synthesized through the aldol condensation of 4-isopropylbenzaldehyde and propanal. The reaction is typically catalyzed by inorganic bases such as potassium hydroxide or sodium methoxide. The reaction mixture is carefully controlled to prevent self-condensation of propanal .
Industrial Production Methods: In industrial settings, the synthesis of 1-(4-Isopropylphenyl)prop-2-en-1-ol may involve the use of heterogeneous catalysts to improve yield and selectivity. For example, ruthenium on carbon (Ru/C) catalysts can be employed in the hydrogenation step to produce the desired alcohol .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isopropylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it to saturated alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.
Major Products Formed:
Oxidation: Formation of 4-isopropylbenzaldehyde or 4-isopropylbenzoic acid.
Reduction: Formation of 1-(4-isopropylphenyl)propan-1-ol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
1-(4-Isopropylphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(4-Isopropylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Isopropylbenzaldehyde: A precursor in the synthesis of 1-(4-Isopropylphenyl)prop-2-en-1-ol.
1-(4-Isopropylphenyl)propan-1-ol: A reduced form of the compound.
Cyclamen aldehyde: Structurally related and used in fragrance production.
Uniqueness: 1-(4-Isopropylphenyl)prop-2-en-1-ol is unique due to its specific structural features, including the presence of both an isopropyl group and a prop-2-en-1-ol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
1-(4-Isopropylphenyl)prop-2-en-1-ol, also known as 3-(4-isopropylphenyl)-2-propen-1-ol, is an organic compound classified as an allylic alcohol. This compound features a propenyl chain with a hydroxyl group and a phenyl ring substituted with an isopropyl group. Its molecular formula is CHO, with a molecular weight of approximately 194.29 g/mol. The unique structural characteristics of this compound contribute to its diverse biological activities, making it a subject of interest in pharmacological research.
Biological Activities
Research indicates that 1-(4-Isopropylphenyl)prop-2-en-1-ol exhibits several potential biological activities, including:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which may help in mitigating oxidative stress-related diseases.
- Anticancer Potential : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines, indicating its potential as an anticancer agent.
- Enzyme Inhibition : Interaction studies have demonstrated that it can bind to specific enzymes and proteins, leading to inhibition or modulation of relevant biochemical pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress in cellular models | |
| Anticancer | Inhibits growth in cancer cell lines | |
| Enzyme Inhibition | Binds to enzymes affecting metabolic pathways |
The biological mechanisms underlying the activities of 1-(4-Isopropylphenyl)prop-2-en-1-ol involve interactions with specific biomolecules within biological systems. These interactions can lead to significant biochemical effects such as:
- Inhibition of Cancer Cell Proliferation : The compound may induce apoptosis in cancer cells by disrupting critical signaling pathways.
- Modulation of Oxidative Stress : By scavenging free radicals, it protects cells from oxidative damage.
Case Study 1: Anticancer Activity
A study evaluated the effects of 1-(4-Isopropylphenyl)prop-2-en-1-ol on various cancer cell lines, including breast and leukemia cells. The results demonstrated that the compound exhibited significant cytotoxicity with IC values ranging from 10 µM to 20 µM across different cell types. This suggests its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Enzyme Interaction
Another investigation focused on the enzyme inhibitory properties of this compound. It was found to effectively inhibit the activity of certain kinases involved in cancer progression, further supporting its role in anticancer strategies. The binding affinity was measured using molecular docking studies, revealing promising interactions with target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
